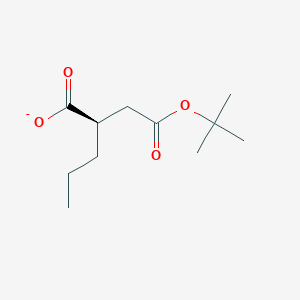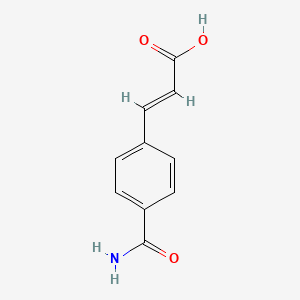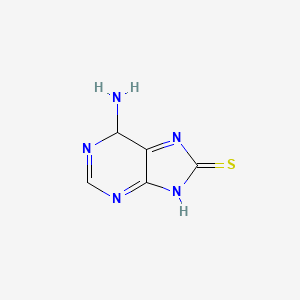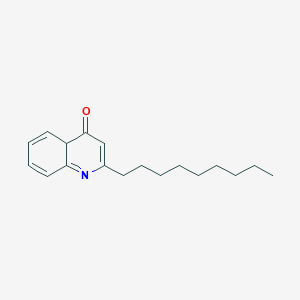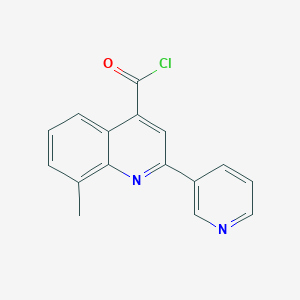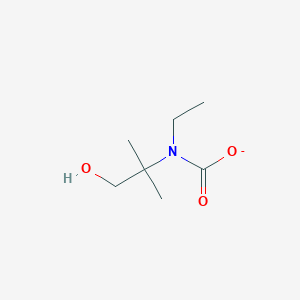
Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) is a chemical compound with the molecular formula C7H15NO3. It is known for its unique structure, which includes a carbamate group and a hydroxy group attached to a tertiary butyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) typically involves the reaction of ethyl chloroformate with 2-hydroxy-1,1-dimethylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and alcohols.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with proteins and enzymes, leading to inhibition or modification of their activity. The carbamate group can also interact with nucleophiles, leading to the formation of stable adducts.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
- Carbamic acid, tert-butyl ester
Comparison
Compared to similar compounds, Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) is unique due to the presence of both a hydroxy group and a tertiary butyl group. This unique structure imparts different reactivity and stability, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C7H14NO3- |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C7H15NO3/c1-4-8(6(10)11)7(2,3)5-9/h9H,4-5H2,1-3H3,(H,10,11)/p-1 |
InChI Key |
OYWXNHJCLIADOO-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C(=O)[O-])C(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348012.png)
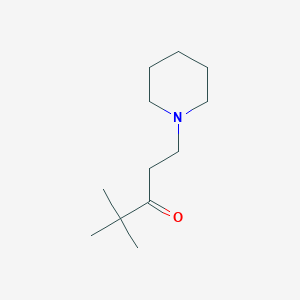
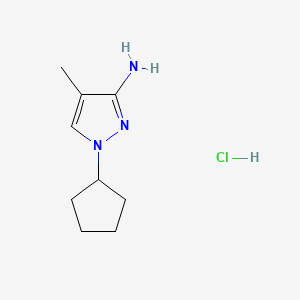
![5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B12348030.png)
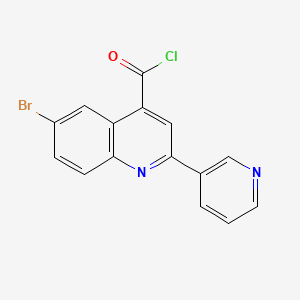
![[2,4-ditert-butyl-5-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B12348048.png)


